3,4,5-Triphenyl-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3,4,5-Triphenyl-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that features a pyrrolone core with three phenyl groups and a pyridinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Triphenyl-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one typically involves the reaction of N-(pyridin-2-yl-methyl)benzamide with diphenylcyclopropenone in the presence of a catalyst such as [Rh(OAc)(cod)]2 . The reaction conditions often include heating and the use of solvents like dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Triphenyl-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation might yield different oxidized derivatives, while substitution reactions could produce a variety of substituted pyrrolone compounds.
Scientific Research Applications
3,4,5-Triphenyl-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3,4,5-Triphenyl-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. Its effects are mediated through binding to particular enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,4,5-Triphenyl-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one include other pyrrolone derivatives and heterocyclic compounds with phenyl and pyridinyl substituents.
Uniqueness
What sets this compound apart is its specific combination of substituents, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
138432-25-4 |
---|---|
Molecular Formula |
C27H20N2O |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2,3,4-triphenyl-1-pyridin-2-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C27H20N2O/c30-27-25(21-14-6-2-7-15-21)24(20-12-4-1-5-13-20)26(22-16-8-3-9-17-22)29(27)23-18-10-11-19-28-23/h1-19,26H |
InChI Key |
VTEKXSNUBQCUAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=CC=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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